molecular formula C20H22Cl2N4 B3942871 2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline;hydrochloride

2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline;hydrochloride

Cat. No.: B3942871
M. Wt: 389.3 g/mol
InChI Key: IBPUCZVFGHVSEJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline;hydrochloride is a synthetic organic compound that belongs to the quinazoline class of chemicals This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

  • Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide. This step often requires the use of a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.

  • Introduction of the 2-Chlorophenyl Group: : The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the quinazoline core with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Attachment of the 4-Ethylpiperazin-1-yl Group: : The final step involves the alkylation of the quinazoline derivative with 4-ethylpiperazine. This reaction can be carried out using an alkylating agent like ethyl iodide in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 2-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific kinases involved in cell proliferation.

    Pharmacology: It is studied for its interactions with various receptors and enzymes, providing insights into its mechanism of action and potential side effects.

    Biology: The compound is used in biological assays to study cell signaling pathways and the effects of kinase inhibition on cellular processes.

    Industry: It may have applications in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline;hydrochloride involves the inhibition of specific kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). By binding to the ATP-binding site of these kinases, the compound prevents their activation and subsequent signaling, leading to the inhibition of cell proliferation and angiogenesis. This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative that inhibits EGFR and is used in the treatment of non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, it targets EGFR and is used in cancer therapy.

    Lapatinib: A dual inhibitor of EGFR and HER2, used in the treatment of breast cancer.

Uniqueness

2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline;hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinazoline derivatives. Its combination of a 2-chlorophenyl group and a 4-ethylpiperazin-1-yl group may result in unique interactions with molecular targets, potentially leading to different therapeutic outcomes and side effect profiles.

Properties

IUPAC Name

2-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4.ClH/c1-2-24-11-13-25(14-12-24)20-16-8-4-6-10-18(16)22-19(23-20)15-7-3-5-9-17(15)21;/h3-10H,2,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPUCZVFGHVSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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